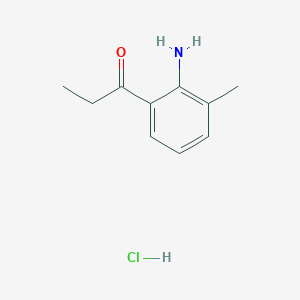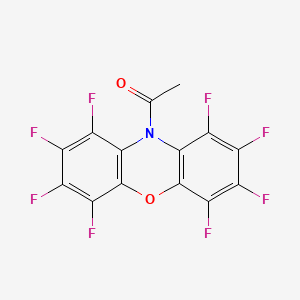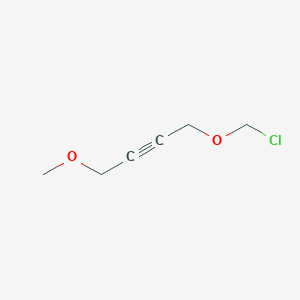
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine is a unique organoboron compound characterized by the presence of a boron-nitrogen bond and two chlorine atoms attached to the boron atom. The compound is notable for its steric hindrance due to the bulky tert-butyl groups on the phenyl ring, which can influence its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine typically involves the reaction of 2,4,6-tri-tert-butylphenylamine with boron trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron-chlorine bonds. The general reaction scheme is as follows:
2,4,6-tri-tert-butylphenylamine+BCl3→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of maintaining anhydrous conditions and using high-purity reagents would be critical for any large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation Reactions: The boron center can be oxidized to form boronic acids or esters.
Reduction Reactions: The compound can be reduced to form borohydrides.
Common Reagents and Conditions
Substitution: Reagents like sodium alkoxides or amines can be used under mild conditions.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Lithium aluminum hydride or similar reducing agents are commonly employed.
Major Products
Substitution: Formation of N-(2,4,6-tri-tert-butylphenyl)boranamine derivatives.
Oxidation: Formation of boronic acids or esters.
Reduction: Formation of borohydrides.
Applications De Recherche Scientifique
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoboron compounds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine involves the interaction of the boron center with various molecular targets. The boron atom can form stable complexes with hydroxyl and amino groups, making it useful in catalysis and material science. The steric hindrance provided by the tert-butyl groups can influence the compound’s reactivity and selectivity in these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: A related compound with antioxidant properties.
2,6-Di-tert-butylphenol: Widely used as an industrial antioxidant.
1,1,2-Trichloromethane: Another chlorinated compound with different reactivity.
Uniqueness
1,1-Dichloro-N-(2,4,6-tri-tert-butylphenyl)boranamine is unique due to the presence of both boron and nitrogen in its structure, along with the steric hindrance from the tert-butyl groups. This combination of features makes it a valuable compound for specialized applications in research and industry.
Propriétés
| 91915-27-4 | |
Formule moléculaire |
C18H30BCl2N |
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
2,4,6-tritert-butyl-N-dichloroboranylaniline |
InChI |
InChI=1S/C18H30BCl2N/c1-16(2,3)12-10-13(17(4,5)6)15(22-19(20)21)14(11-12)18(7,8)9/h10-11,22H,1-9H3 |
Clé InChI |
FHXNLMIJWPTVDI-UHFFFAOYSA-N |
SMILES canonique |
B(NC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)
![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)







